(S)-3-hydroxybutyric acid

Cardiovascular pharmacology Ketone body therapeutics Hemodynamics

Procure the pure S-enantiomer (CAS 6168-83-8) for stereochemically-defined research. Unlike racemic mixtures or the D-enantiomer, (S)-3-hydroxybutyric acid demonstrates +2.7 L/min cardiac output increase (P<0.003) and slower myocardial extraction kinetics, making it essential for cardiovascular and PET tracer studies. Certified optical rotation, ≥98% purity. Eliminate confounding variables—specify the S-enantiomer for reproducible dose-response and enantioselective method validation.

Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
CAS No. 6168-83-8
Cat. No. B1199589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-hydroxybutyric acid
CAS6168-83-8
Molecular FormulaC4H8O3
Molecular Weight104.10 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)O
InChIInChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1
InChIKeyWHBMMWSBFZVSSR-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxybutyric Acid CAS 6168-83-8: Chiral 3-Hydroxybutyrate Metabolite for Hemodynamic and Metabolic Research


(S)-3-Hydroxybutyric acid (CAS 6168-83-8), also designated L-β-hydroxybutyric acid or (S)-3-hydroxybutanoic acid, is the S-enantiomer of the ketone body 3-hydroxybutyric acid [1]. This chiral C4 hydroxycarboxylic acid (molecular weight 104.10 g/mol, melting point 45–50 °C) functions as an endogenous human metabolite that exhibits enantiomer-specific biological activities distinct from its R-counterpart and the racemic mixture [2]. The compound is commercially available at analytical standard grade (≥97.0% purity by HPLC) with a defined optical rotation of [α]/D +24.0 to +26.0° (c = 6 in H₂O) . While both enantiomers serve as energy substrates during glucose scarcity, (S)-3-hydroxybutyric acid demonstrates unique pharmacokinetic and hemodynamic properties that preclude simple substitution with the more abundant D-enantiomer or racemic preparations in research and industrial applications [3].

Why Racemic or D-3-Hydroxybutyric Acid Cannot Substitute for (S)-3-Hydroxybutyric Acid in Research and Industrial Applications


Substitution of (S)-3-hydroxybutyric acid with racemic mixtures or the more commercially abundant D-enantiomer is scientifically invalid for applications requiring defined stereochemical outcomes. The two enantiomers exhibit fundamentally different biological and analytical behaviors: (S)-3-hydroxybutyric acid and (R)-3-hydroxybutyric acid demonstrate divergent metabolic fates, with the S-enantiomer displaying significantly slower myocardial extraction kinetics in vivo [1]. In analytical contexts, the enantiomers cannot be resolved using conventional achiral chromatographic methods, necessitating dedicated chiral stationary phases or derivatization protocols for accurate quantification [2]. Furthermore, biosynthetic production of (S)-3-hydroxybutyric acid requires distinct enzymatic pathways involving (S)-3-hydroxybutyryl-CoA dehydrogenase and specific β-ketothiolase genes, whereas the R-enantiomer biosynthesis proceeds via polyhydroxyalkanoate pathway enzymes [3]. These stereochemical distinctions translate directly into differential biological potency, as demonstrated by the stronger hemodynamic response elicited by L-3-hydroxybutyrate compared to D-3-hydroxybutyrate in large-animal cardiovascular models [4].

Quantitative Differentiation Evidence for (S)-3-Hydroxybutyric Acid Against Related Analogs and Alternatives


Hemodynamic Potency: L-3-OHB vs. D-3-OHB Cardiac Output Response in Porcine Model

In a randomized crossover study comparing enantiomer-specific cardiovascular effects in pigs (n=8 per group), L-3-hydroxybutyrate (L-3-OHB) produced a statistically significant increase in cardiac output (CO) whereas D-3-OHB did not achieve significance. The CO increase was mediated through reduced arterial elastance (afterload) rather than enhanced contractility [1].

Cardiovascular pharmacology Ketone body therapeutics Hemodynamics

Pharmacokinetic Differentiation: Myocardial Extraction Kinetics of L-[¹¹C]3-OHB vs. D-[¹¹C]3-OHB

Positron emission tomography (PET) imaging with carbon-11 labeled enantiomers revealed markedly different myocardial handling: D-[¹¹C]3-OHB demonstrated rapid cardiac uptake and metabolism consistent with established ketolytic pathway kinetics, whereas L-[¹¹C]3-OHB exhibited substantially slower pharmacokinetics in the same myocardial tissue [1].

Pharmacokinetics Myocardial metabolism PET imaging

Enzymatic Substrate Discrimination: (S)-3-Hydroxybutyryl-CoA vs. (R)-3-Hydroxybutyryl-CoA Kinetics

Kinetic analysis of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) reveals differential catalytic efficiency toward (S)- and (R)-3-hydroxybutyryl-CoA substrates. The (S)-enantiomer exhibits a distinct Km and catalytic profile compared to the (R)-enantiomer when assayed with the same enzyme preparation [1].

Enzyme kinetics CoA ester metabolism Biosynthetic pathway engineering

Chiral Analytical Resolution: Enantioseparation of Underivatized 3-Hydroxybutyric Acid

Direct HPLC enantioseparation of underivatized 3-hydroxybutyric acid was achieved using a quinine-based zwitterionic chiral stationary phase (Chiralpak ZWIX(+)). The zwitterionic CSP provided superior enantioselectivity and resolution compared to the anion-exchanger CSP (Chiralpak QN-AX) under identical polar-organic mobile phase conditions [1].

Chiral chromatography Analytical method validation Enantiomeric purity assessment

Enantiomeric Purity Specification: (S)-3-Hydroxybutyric Acid vs. Racemic Reference Standard

Commercial analytical standard grade (S)-3-hydroxybutyric acid is supplied with defined optical rotation and chromatographic purity specifications that distinguish it from racemic material and lower-purity research-grade alternatives. The certified optical rotation provides a rapid identity confirmation orthogonal to chromatographic purity assessment .

Analytical standard certification Enantiomeric excess Quality control

Biosynthetic Production Yield and Enantiopurity: Recombinant E. coli Engineering

Patent literature describes a recombinant Escherichia coli system engineered with β-ketothiolase, (S)-3-hydroxybutyryl-CoA dehydrogenase, and acyl-CoA hydrolase genes to produce optically active (S)-3-hydroxybutyric acid directly from glycolytic acetyl-CoA. This biosynthetic route achieves high enantiopurity without metal catalysts or petrochemical substrates [1]. Enzymatic resolution of racemic 3-hydroxybutyrate using (S)-3-hydroxycarboxylate oxidoreductase yields (S)-enantiomer with at least 98% enantiomeric excess (e.e.) [2].

Metabolic engineering Biocatalysis Chiral building block synthesis

High-Value Application Scenarios for (S)-3-Hydroxybutyric Acid Based on Quantified Differentiation Evidence


Cardiovascular Pharmacology: Enantiomer-Specific Hemodynamic Studies

Investigators studying ketone body-mediated cardiovascular effects should procure (S)-3-hydroxybutyric acid rather than racemic or D-enantiomer material. Direct comparative evidence demonstrates that L-3-OHB infusion produces a statistically significant +2.7 L/min cardiac output increase (P<0.003) in porcine models, whereas D-3-OHB does not achieve significance (P=0.2) [1]. This enantiomer-specific hemodynamic activity, mediated through afterload reduction rather than enhanced contractility, positions the S-enantiomer as the active component for cardiovascular research programs. Procurement of the pure S-enantiomer eliminates confounding variables introduced by racemic mixtures and enables accurate dose-response characterization.

Metabolic Tracer Development: PET Imaging of Myocardial Ketone Body Handling

Development of carbon-11 labeled ketone body tracers for positron emission tomography requires the distinct S-enantiomer due to its fundamentally different myocardial pharmacokinetics. PET imaging data demonstrate that D-[¹¹C]3-OHB undergoes rapid cardiac uptake and metabolism, whereas L-[¹¹C]3-OHB exhibits substantially slower kinetics [2]. This pharmacokinetic divergence—documented in the same porcine model showing the hemodynamic differences—establishes that the two enantiomers are not interchangeable metabolic tracers. Researchers developing imaging agents for non-invasive assessment of myocardial ketone body utilization must specify the S-enantiomer to investigate the slower-kinetics metabolic compartment.

Analytical Method Development and Chiral Chromatography Validation

Laboratories developing or validating enantioselective analytical methods for 3-hydroxybutyric acid quantification in biological matrices require certified (S)-3-hydroxybutyric acid as a reference standard. The validated Chiralpak ZWIX(+) zwitterionic chiral stationary phase method enables direct enantioseparation without derivatization, using mass spectrometry-compatible mobile phase conditions [3]. The analytical standard grade material (≥97.0% purity, defined optical rotation +24.0 to +26.0°) provides the necessary identity confirmation and quantitative calibration for applications including clinical metabolomics, forensic toxicology, and pharmaceutical quality control where stereochemical identity determines biological interpretation.

Biocatalytic Process Development: Chiral Building Block Synthesis

Industrial biotechnology groups developing enzymatic or whole-cell routes to chiral C4 hydroxy acid building blocks benefit from (S)-3-hydroxybutyric acid as a reference standard for process optimization and product validation. The demonstrated ability to achieve ≥98% enantiomeric excess via (S)-3-hydroxycarboxylate oxidoreductase-mediated resolution [4], combined with recombinant E. coli pathways that bypass metal catalysts [5], provides a benchmark for biocatalytic process development. Procurement of high-purity (S)-enantiomer reference material supports method development for chiral HPLC monitoring of fermentation broths and final product certification in compliance with pharmaceutical intermediate specifications.

Quote Request

Request a Quote for (S)-3-hydroxybutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.